molecular formula C10H20N2O B1592456 4-(Piperidin-4-yloxy)pyridine CAS No. 224178-65-8

4-(Piperidin-4-yloxy)pyridine

Cat. No. B1592456
M. Wt: 184.28 g/mol
InChI Key: FKVKWZGVSRMDOD-UHFFFAOYSA-N
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Description

“4-(Piperidin-4-yloxy)pyridine” is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 . This compound is a member of the piperidine class of compounds, which are six-membered heterocycles containing one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of piperidine derivatives, including “4-(Piperidin-4-yloxy)pyridine”, has been a subject of interest in organic chemistry . Various methods such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, and others have been used .


Molecular Structure Analysis

The molecular structure of “4-(Piperidin-4-yloxy)pyridine” is represented by the InChI code 1S/C10H14N2O/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2 .


Chemical Reactions Analysis

Piperidine derivatives, including “4-(Piperidin-4-yloxy)pyridine”, have been involved in various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds : A key application is in the synthesis of pharmaceutical compounds. For instance, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a crucial intermediate in the synthesis of Crizotinib, a medication used for treating certain types of lung cancer. This synthesis involves a three-step process, including nucleophilic aromatic substitution, hydrogenation, and iodination (Fussell et al., 2012).

  • Corrosion Inhibition : Piperidine derivatives, such as those studied by Kaya et al. (2016), have been shown to exhibit properties useful for corrosion inhibition on iron surfaces. This study involved quantum chemical calculations and molecular dynamics simulations to investigate the adsorption behaviors and inhibition properties (Kaya et al., 2016).

  • Platelet Aggregation Inhibition : Piperazinyl glutamate pyridines, which are related to piperidine compounds, have been developed as P2Y12 antagonists. These compounds show significant potential in inhibiting platelet aggregation, an important factor in blood clot formation (Parlow et al., 2010).

  • Synthesis of Piperidine Derivatives : The synthesis of various piperidine derivatives from serine, a naturally occurring amino acid, has been explored. These derivatives are seen as valuable intermediates for creating a range of substituted piperidines (Acharya & Clive, 2010).

  • Nitroxyl Radical Development : Piperidine nitroxyl radicals have been developed for applications such as antioxidants and polymerization mediators. These radicals have unique reactivities depending on their structure and are particularly useful due to their stability towards certain reductants (Kinoshita et al., 2009).

  • Antimicrobial Applications : Piperidine derivatives have been studied for their potential as antimicrobial agents. For example, spiro-piperidin-4-ones synthesized through an atom-economic process showed promising activity against Mycobacterium tuberculosis (Kumar et al., 2008).

Future Directions

Piperidine derivatives, including “4-(Piperidin-4-yloxy)pyridine”, continue to be of interest in the field of drug discovery. They are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-piperidin-4-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKDCRUEJJZIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-yloxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Carrasco, P Gomez-Gutierrez… - Current medicinal …, 2022 - ingentaconnect.com
Introduction: In the quest for novel allosteric inhibitors of the p38 MAP kinase, we recently described the A-loop regulatory site, identified by means of molecular modeling studies …
Number of citations: 5 www.ingentaconnect.com

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